Acetyl-Hirudin (53-65) (sulfated)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

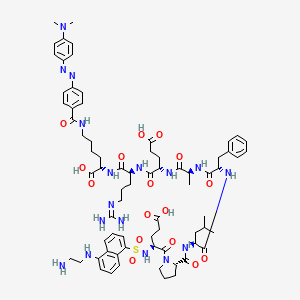

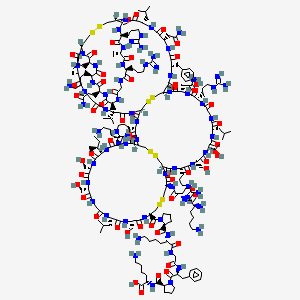

Acetyl-Hirudin (53-65) (sulfated), also known as Hirugen, is the C-terminal fragment of hirudin (residues 53-65). It binds to and protects thrombin against cleavage by trypsin, and to a lesser degree, prevents the cleavage of thrombin by pancreatic elastase .

Molecular Structure Analysis

The molecular weight of Acetyl-Hirudin (53-65) (sulfated) is 1705.73, and its chemical formula is C₇₂H₁₀₀N₁₄O₃₂S . The exact molecular structure is not provided in the search results.Physical And Chemical Properties Analysis

The compound has a molecular weight of 1705.73 and a chemical formula of C₇₂H₁₀₀N₁₄O₃₂S . It is recommended to be stored at temperatures below -15°C .科学的研究の応用

Thrombin Inhibition

Acetyl-Hirudin (53-65) (sulfated) is a potent inhibitor of thrombin. It binds to thrombin and protects it against cleavage by trypsin, and to a lesser extent, prevents cleavage by pancreatic elastase . This specific inhibition is crucial in research areas focusing on blood coagulation disorders, providing a pathway to study novel anticoagulant therapies.

Antithrombotic Activity

Derivatives of hirudin, like Acetyl-Hirudin (53-65) (sulfated), have been shown to possess strong antithrombotic activity with a lower risk of bleeding compared to other compounds . This makes it an excellent candidate for developing safer antithrombotic drugs.

Wound Repair and Fibrosis

Research has indicated that hirudin derivatives can have a significant impact on wound repair and anti-fibrosis effects . Acetyl-Hirudin (53-65) (sulfated) could be used to explore new treatments that accelerate healing and reduce scar tissue formation.

Diabetic Complications

The compound’s effects on diabetic complications are another area of interest. It may offer insights into managing and treating long-term effects of diabetes, such as nephropathy and retinopathy .

Oncology Research

Acetyl-Hirudin (53-65) (sulfated) has potential applications in cancer research due to its anti-tumor effects. It could be used to study the mechanisms of tumor growth and metastasis, as well as to develop targeted therapies .

Neuroprotection

In models of cerebral hemorrhage, local application of hirudin derivatives has been shown to reduce tissue edema and inhibit apoptosis of nerve cells . This suggests that Acetyl-Hirudin (53-65) (sulfated) could be valuable in researching treatments for stroke and other neurodegenerative conditions.

作用機序

Safety and Hazards

特性

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-sulfooxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-amino-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C72H100N14O32S/c1-6-36(4)60(85-65(106)44(22-27-57(96)97)78-62(103)41(19-24-54(90)91)79-67(108)47(30-38-11-8-7-9-12-38)84-69(110)50(33-59(100)101)76-53(89)34-74-61(102)49(32-58(98)99)75-37(5)87)71(112)86-28-10-13-51(86)70(111)80-43(21-26-56(94)95)63(104)77-42(20-25-55(92)93)64(105)83-48(31-39-14-16-40(17-15-39)118-119(115,116)117)68(109)82-46(29-35(2)3)66(107)81-45(72(113)114)18-23-52(73)88/h7-9,11-12,14-17,35-36,41-51,60H,6,10,13,18-34H2,1-5H3,(H2,73,88)(H,74,102)(H,75,87)(H,76,89)(H,77,104)(H,78,103)(H,79,108)(H,80,111)(H,81,107)(H,82,109)(H,83,105)(H,84,110)(H,85,106)(H,90,91)(H,92,93)(H,94,95)(H,96,97)(H,98,99)(H,100,101)(H,113,114)(H,115,116,117)/t36-,41+,42+,43+,44+,45+,46+,47+,48+,49+,50+,51+,60+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEPIXTAAZOCKCV-REWSTJKWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C72H100N14O32S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1705.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetyl-Hirudin (53-65) (sulfated) | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,2-Bis[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-3,3,4,4,5,5-hexafluoro-1-cyclopentene](/img/structure/B1495694.png)

![(R)-Methyl 4-((3R,5S,8S,9S,10S,13R,14S,17R)-3-(tert-butyldimethylsilyloxy)-10,13-dimethyl-7-(trimethylsilyloxy)-2,3,4,5,8,9,10,11,12,13,14,15,16,17-Tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B1495736.png)

![8-Iodoimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1495757.png)